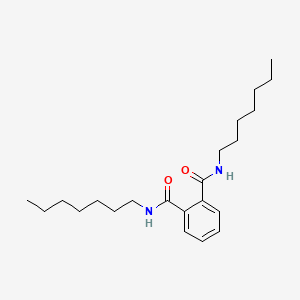
benzyl8-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by a benzyl group attached to a heptanoate chain with a formyl group at the seventh position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
benzyl8-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 7-formylheptanoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of 2-benzyloxypyridine as a reagent for the synthesis of benzyl esters. This method provides a mild and convenient route for the preparation of benzyl 7-formylheptanoate, avoiding the need for harsh acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of benzyl 7-formylheptanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
benzyl8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl bromide, benzyl chloride
Major Products Formed
Oxidation: 7-carboxyheptanoate
Reduction: 7-hydroxyheptanoate
Substitution: Various substituted benzyl esters
Wissenschaftliche Forschungsanwendungen
benzyl8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various esters and other functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of benzyl 7-formylheptanoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a useful intermediate in organic synthesis, where it can be used to introduce formyl functionality into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl acetate: An ester with a similar benzyl group but with an acetate moiety instead of a formylheptanoate chain.
Benzyl benzoate: Another ester with a benzyl group, but with a benzoate moiety.
Benzyl alcohol: The parent alcohol from which benzyl esters are derived.
Uniqueness
benzyl8-oxooctanoate is unique due to the presence of the formyl group at the seventh position of the heptanoate chain. This structural feature imparts distinct reactivity and potential applications compared to other benzyl esters. Its ability to undergo specific chemical transformations makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C15H20O3 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
benzyl 8-oxooctanoate |
InChI |
InChI=1S/C15H20O3/c16-12-8-3-1-2-7-11-15(17)18-13-14-9-5-4-6-10-14/h4-6,9-10,12H,1-3,7-8,11,13H2 |
InChI-Schlüssel |
QTCHDLVJEFNNIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Chloropropyl)thio]-5-(3,4-difluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B8393355.png)









![6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B8393422.png)



